Apelin-36 -

Apelin-36

Catalog Number: EVT-242144
CAS Number:
Molecular Formula: C185H304N68O43S
Molecular Weight: 4201 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apelin-36 is a 36-amino acid peptide hormone belonging to the apelin family of peptides [, , , , , ]. It is derived from the apelin gene, which encodes a pre-pro-protein processed into various regulatory hormones, including apelin-13 and apelin-17 []. All apelin isoforms share the thirteen C-terminal amino acids comprising apelin-13, with apelin-17 and apelin-36 extending further from the N-terminus [].

Apelin-36 was initially discovered as the endogenous ligand for the G protein-coupled receptor APJ [, , ]. While initially considered the primary mediator of apelin-36's biological activity, research suggests that apelin-36 may also possess APJ-independent functions [, , , ].

  • Cardiovascular: Stimulation of cardiac contractility [, ], suppression of blood pressure [, ], arterial and venous dilatation [], and potential therapeutic role in heart failure [].
  • Metabolic: Improving glucose homeostasis [, , , ], lowering body weight [, , , ], reducing food intake [], inhibiting gastric emptying and duodenal motility [], impacting lipid profile [], and potential therapeutic role in diabetes and obesity [, ].

Cardiovascular Research:

  • Heart Failure: Studies show that apelin-36 levels are elevated in heart failure due to chronic systemic hypoxia []. Apelin-36's ability to increase cardiac output and lower blood pressure, even in patients with chronic heart failure, suggests its potential as a therapeutic target in this condition [].
  • Hypertension: Research indicates a correlation between decreased plasma apelin-36 levels and essential hypertension, suggesting a potential role in blood pressure regulation [, ].
  • Myocardial Ischemia: Apelin-36 demonstrates protective effects in myocardial ischemia/reperfusion injury models, likely due to its anti-apoptotic and anti-inflammatory properties [, , ].

Metabolic Research:

  • Diabetes and Obesity: Apelin-36 has shown promise in ameliorating metabolic dysfunction in diet-induced obese mice, improving glucose homeostasis, lowering body weight, and correcting lipid profiles []. Studies also suggest that apelin-36 levels are elevated in pre-diabetics and newly diagnosed diabetes mellitus patients [, ].
  • Metabolic Syndrome: Research indicates an association between apelin-36 levels and components of metabolic syndrome, such as insulin resistance and atherosclerosis [].

Other Research Areas:

  • Acute Lung Injury: Apelin-36 exhibits protective effects against lipopolysaccharide-induced acute lung injury, potentially by inhibiting the ASK1/MAPK signaling pathway [].
  • Psoriasis: Studies have reported lower apelin-36 serum levels in patients with psoriasis vulgaris [, ], suggesting a potential association with the disease and its associated metabolic disturbances.
  • Cerebrovascular Disease: Research suggests a correlation between apelin-36 and collateral circulation in patients with middle cerebral artery occlusion and Moyamoya disease, highlighting its potential role in cerebrovascular health [].
  • Pregnancy: Studies have investigated the relationship between apelin-36 and pregnancy complications, such as preeclampsia [], gestational hypertension [, , ], and delivery mode [, ].
Future Directions
  • Developing APJ-independent therapeutics: Based on the uncoupling of cardiovascular and metabolic activities, research can focus on developing apelin-36 variants that specifically target metabolic diseases without impacting cardiovascular function [].

Apelin-13

Compound Description: Apelin-13 is a shorter, C-terminal fragment of Apelin-36, also recognized as a potent agonist of the APJ receptor. [] It exhibits strong affinity for APJ, potentially even greater than Apelin-36. [, , ] Similar to Apelin-36, Apelin-13 displays cardiovascular effects, such as inducing vasodilation and influencing cardiac contractility. [, ] Studies have demonstrated Apelin-13's neuroprotective properties against ischemia/reperfusion injury-induced apoptosis. []

Relevance: Apelin-13 is a structurally related peptide to Apelin-36, sharing the 13 C-terminal amino acids. [] Despite similar APJ activation profiles, research suggests that Apelin-13 does not demonstrate the same metabolic benefits as Apelin-36 in a high-fat diet mouse model. [] This difference highlights a potential divergence in their biological activities despite their structural similarities.

Apelin-17

Compound Description: Apelin-17, an endogenous peptide intermediate in length between Apelin-13 and Apelin-36, functions as a potent agonist at the APJ receptor. [] Similar to Apelin-36, it is involved in regulating cardiovascular function and has shown potential in influencing energy intake and homeostasis. [, ]

Relevance: Structurally, Apelin-17 represents an intermediate form of Apelin-36, possessing the 13 C-terminal amino acids of Apelin-13 and an additional four amino acids extending from the N-terminus. [] While its biological activities are less extensively studied compared to Apelin-13 and Apelin-36, existing research suggests its involvement in similar physiological processes. []

Relevance: Apelin-36(L28A) demonstrates a critical divergence from Apelin-36, showcasing a decoupling of metabolic and cardiovascular activities despite being structurally similar. [] This finding suggests that Apelin-36 may exert its metabolic effects through a mechanism distinct from canonical APJ signaling, opening avenues for developing therapeutics targeting metabolic diseases without impacting cardiovascular function. []

Relevance: Apelin-36-[L28C(30kD-PEG)] represents a promising lead for developing diabetes therapeutics based on Apelin-36. [] By minimizing APJ activation and extending half-life, this variant offers a potential treatment strategy for metabolic diseases without the cardiovascular liabilities associated with Apelin-36's canonical APJ signaling. []

SCNH2

Compound Description: SCNH2, a newly identified bioactive peptide, is derived from the amino acid sequence of Apelin-36. [] It exhibits potent mitogenic and chemotactic properties in both normal and malignant cells, promoting angiogenesis. [] SCNH2 demonstrates higher potency and sensitivity compared to Apelin-13 and vascular endothelial growth factor-A. [] It is endogenously expressed in human tumors, placenta, and mouse embryonic tissues, suggesting critical roles in angiogenesis-related diseases and embryogenesis. []

Relevance: While originating from the Apelin-36 sequence, SCNH2 exerts its effects through a distinct, unidentified G protein-coupled receptor (GPCR) that is not APJ. [] This finding highlights the potential for undiscovered bioactive peptides within the Apelin-36 sequence that function independently of the APJ receptor, expanding the potential therapeutic targets within the apelinergic system.

Overview

Apelin-36 is a peptide that serves as a natural ligand for the apelin receptor, which is a member of the G protein-coupled receptor family. First identified in 1998 from bovine stomach extracts, Apelin-36 is a 36-amino acid peptide derived from the larger preproapelin precursor. It has garnered attention due to its significant roles in cardiovascular and metabolic functions, influencing processes such as blood pressure regulation, glucose metabolism, and energy homeostasis. The apelin receptor itself is characterized by a typical seven-transmembrane domain structure and is expressed in various tissues, including the heart and adipose tissue .

Source and Classification

Apelin-36 is classified as an intercellular signaling peptide and belongs to a broader family of apelin peptides, which also includes shorter variants like Apelin-17 and Apelin-13. These peptides are generated through enzymatic cleavage of the preproapelin precursor, which contains multiple basic amino acid residues that serve as cleavage sites for endopeptidases . The predominant isoform in human cardiac tissue is (Pyr1)apelin-13, while Apelin-36 and its analogs are studied for their distinct biological activities.

Synthesis Analysis

Methods

The synthesis of Apelin-36 can be achieved through solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain attached to a solid support. This method allows for precise control over the sequence and modifications of the peptide. Additionally, recombinant DNA technology can be employed to express the preproapelin in host cells, followed by purification to isolate Apelin-36 from other peptide fragments produced during processing .

Technical Details

The synthesis typically involves:

  1. Amino Acid Coupling: Activation of carboxyl groups of amino acids using coupling reagents (e.g., HATU or DIC) to facilitate peptide bond formation.
  2. Cleavage: Removal of the synthesized peptide from the solid support using acidic conditions, followed by purification via high-performance liquid chromatography (HPLC).
  3. Characterization: Verification of the peptide's identity and purity through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis

Structure

Apelin-36 has a specific sequence of amino acids that contributes to its biological function. Its structure includes a C-terminal phenylalanine that plays a crucial role in receptor binding and activation. The molecular formula for Apelin-36 is C_{169}H_{265}N_{43}O_{42}S .

Data

  • Molecular Weight: Approximately 3,898 Da.
  • Sequence: H-Ala-Gly-Leu-Gly-Gly-Gly-Thr-Leu-Glu-Gly-Ala-Pro-Gly-Val-Leu-Gly-Pro-Thr-Leu-Ala-Phe-Asp-Gly-Ile-Asp-Lys-Lys-Val-Phe-Lys-Thr-Lys-Ala-Gly-Phe.
Chemical Reactions Analysis

Apelin-36 undergoes various biochemical reactions upon interaction with its receptor. These include:

  1. Receptor Binding: Apelin-36 binds to the apelin receptor with high affinity, initiating intracellular signaling cascades.
  2. Signal Transduction: Upon binding, it activates downstream signaling pathways involving G proteins, leading to effects on cAMP levels and β-arrestin recruitment .

Technical Details

The binding affinity of Apelin-36 for the apelin receptor has been quantified using saturation binding experiments, revealing nanomolar affinities comparable to other apelin peptides .

Mechanism of Action

The mechanism by which Apelin-36 exerts its effects involves several steps:

  1. Receptor Activation: Upon binding to the apelin receptor, Apelin-36 induces conformational changes that activate G proteins.
  2. Intracellular Signaling: This activation leads to increased intracellular calcium levels and modulation of cyclic adenosine monophosphate pathways, influencing various physiological responses such as vasodilation and metabolic regulation .
  3. Biased Agonism: Recent studies suggest that certain analogs of Apelin-36 exhibit biased signaling, preferentially activating G protein pathways over β-arrestin pathways, which may have therapeutic implications in metabolic diseases .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Stable under physiological pH but may degrade at extreme pH levels.
  • Thermal Stability: Peptides are generally sensitive to heat; thus, storage at low temperatures is recommended.

Relevant Data or Analyses

Studies indicate that modifications such as PEGylation enhance the stability and bioavailability of Apelin-36 in vivo .

Applications

Apelin-36 has several scientific applications:

  1. Therapeutic Potential: Its role in cardiovascular health makes it a candidate for treating heart failure and hypertension.
  2. Metabolic Disorders: Research suggests potential benefits in managing obesity and diabetes through modulation of glucose homeostasis .
  3. Research Tool: Used in studies investigating G protein-coupled receptor signaling pathways and biased agonism.

Properties

Product Name

Apelin-36

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C185H304N68O43S

Molecular Weight

4201 g/mol

InChI

InChI=1S/C185H304N68O43S/c1-98(2)82-109(189)148(266)246-144(100(5)6)172(290)238-122(46-21-24-67-188)174(292)251-78-35-58-135(251)169(287)235-119(53-31-74-215-184(204)205)159(277)248-146(103(9)257)173(291)245-131(96-255)164(282)231-118(52-30-73-214-183(202)203)158(276)247-145(102(8)256)171(289)222-94-143(264)249-76-33-55-132(249)166(284)220-92-140(261)224-101(7)147(265)239-127(86-106-88-217-110-43-18-17-42-108(106)110)162(280)232-120(60-62-137(190)258)150(268)219-90-139(260)218-91-141(262)225-112(47-25-68-209-178(192)193)151(269)228-114(48-26-69-210-179(194)195)152(270)227-113(45-20-23-66-187)155(273)241-126(84-104-38-13-11-14-39-104)161(279)230-116(50-28-71-212-181(198)199)153(271)229-115(49-27-70-211-180(196)197)154(272)233-121(61-63-138(191)259)157(275)236-123(54-32-75-216-185(206)207)175(293)252-79-36-57-134(252)168(286)234-117(51-29-72-213-182(200)201)156(274)240-125(83-99(3)4)160(278)244-130(95-254)165(283)242-128(87-107-89-208-97-223-107)163(281)226-111(44-19-22-65-186)149(267)221-93-142(263)250-77-34-56-133(250)167(285)237-124(64-81-297-10)176(294)253-80-37-59-136(253)170(288)243-129(177(295)296)85-105-40-15-12-16-41-105/h11-18,38-43,88-89,97-103,109,111-136,144-146,217,254-257H,19-37,44-87,90-96,186-189H2,1-10H3,(H2,190,258)(H2,191,259)(H,208,223)(H,218,260)(H,219,268)(H,220,284)(H,221,267)(H,222,289)(H,224,261)(H,225,262)(H,226,281)(H,227,270)(H,228,269)(H,229,271)(H,230,279)(H,231,282)(H,232,280)(H,233,272)(H,234,286)(H,235,287)(H,236,275)(H,237,285)(H,238,290)(H,239,265)(H,240,274)(H,241,273)(H,242,283)(H,243,288)(H,244,278)(H,245,291)(H,246,266)(H,247,276)(H,248,277)(H,295,296)(H4,192,193,209)(H4,194,195,210)(H4,196,197,211)(H4,198,199,212)(H4,200,201,213)(H4,202,203,214)(H4,204,205,215)(H4,206,207,216)

InChI Key

NRXGOOSANFUBIE-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC7=CNC=N7)C(=O)NC(CCCCN)C(=O)NCC(=O)N8CCCC8C(=O)NC(CCSC)C(=O)N9CCCC9C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.